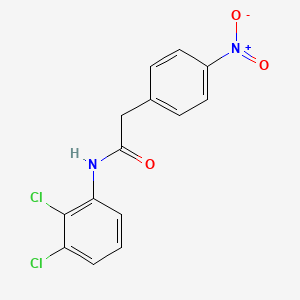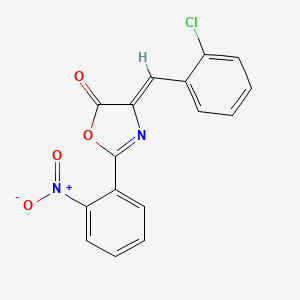
N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed NSAIDs in the world. In
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as arthritis, migraine, and menstrual pain. In addition, N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide has been shown to have potential in treating cancer, Alzheimer's disease, and other neurological disorders. Diclofenac has also been used in veterinary medicine to treat pain and inflammation in animals.
作用机制
Diclofenac works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are hormone-like substances that are involved in inflammation, pain, and fever. By inhibiting COX, N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, as well as by reducing the migration of white blood cells to the site of inflammation. Diclofenac has also been shown to reduce pain by blocking the transmission of pain signals in the nervous system. In addition, N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide has been shown to have antipyretic effects by reducing fever.
实验室实验的优点和局限性
Diclofenac has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide has a well-established mechanism of action and has been extensively studied, making it a reliable tool for researchers. However, N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide also has limitations for lab experiments. It has been shown to have variable effects in different cell types and tissues, which can make it difficult to interpret results. In addition, N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide has been shown to have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide. One area of interest is the potential use of N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide in treating cancer. Diclofenac has been shown to have anti-cancer properties in vitro and in vivo, and there is growing interest in exploring its potential as a cancer treatment. Another area of interest is the potential use of N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide in treating Alzheimer's disease and other neurological disorders. Diclofenac has been shown to have neuroprotective properties, and there is growing interest in exploring its potential as a treatment for these conditions. Finally, there is interest in developing new formulations of N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide that can improve its efficacy and reduce its side effects. These formulations could include new delivery methods, such as nanoparticles or liposomes, or new chemical modifications that improve its pharmacokinetics.
合成方法
Diclofenac is synthesized through a multistep process that involves the reaction of 2,3-dichlorophenylacetonitrile with 4-nitrophenylhydrazine to form the hydrazone intermediate. The hydrazone is then reacted with acetic anhydride to yield N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide. This synthesis method has been modified and improved over the years to increase the yield and purity of N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-11-2-1-3-12(14(11)16)17-13(19)8-9-4-6-10(7-5-9)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOMDBZYVWHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797377.png)
![3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5797387.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide](/img/structure/B5797395.png)


![methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5797417.png)


![4-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5797449.png)



